molecular formula C10H15BrClNO2 B13449796 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride CAS No. 1189978-45-7

4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride

Cat. No.: B13449796
CAS No.: 1189978-45-7
M. Wt: 302.62 g/mol
InChI Key: UJTWHDAMHSIRDK-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride involves several steps:

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, amines, and substituted phenethylamines.

Scientific Research Applications

4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction is responsible for its psychoactive effects .

Comparison with Similar Compounds

4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride is similar to other compounds in the 2C family, such as:

The uniqueness of 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride lies in its deuterated nature, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts.

Properties

CAS No.

1189978-45-7

Molecular Formula

C10H15BrClNO2

Molecular Weight

302.62 g/mol

IUPAC Name

2-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3;

InChI Key

UJTWHDAMHSIRDK-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Br.Cl

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.